molecular formula C13H9BrF2O B6296275 1-Benzyloxy-6-bromo-2,3-difluorobenzene CAS No. 2230481-34-0

1-Benzyloxy-6-bromo-2,3-difluorobenzene

Cat. No.: B6296275
CAS No.: 2230481-34-0
M. Wt: 299.11 g/mol
InChI Key: FBSLOZVWXBIZEK-UHFFFAOYSA-N
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Description

1-Benzyloxy-6-bromo-2,3-difluorobenzene is an organic compound with the molecular formula C13H9BrF2O. It is a derivative of benzene, where the benzene ring is substituted with a benzyloxy group, a bromine atom, and two fluorine atoms. This compound is often used in organic synthesis and has applications in various fields of scientific research due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyloxy-6-bromo-2,3-difluorobenzene can be synthesized through a multi-step process:

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyloxy-6-bromo-2,3-difluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the benzyloxy group .

Scientific Research Applications

1-Benzyloxy-6-bromo-2,3-difluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyloxy-6-bromo-2,3-difluorobenzene involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Benzyloxy-6-bromo-2,3-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and interactions. The benzyloxy group also adds to its versatility in various chemical reactions and applications .

Properties

IUPAC Name

1-bromo-3,4-difluoro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c14-10-6-7-11(15)12(16)13(10)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSLOZVWXBIZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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